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Compound of Interest

Compound Name: 2,6-Bis(aminomethyl)phenol

Cat. No.: B15370475 Get Quote

A Comparative Analysis of Synthetic Routes to
Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for

influenza. Its synthesis has been a subject of intense research, leading to the development of

numerous synthetic routes. This guide provides a comparative study of the effectiveness of

different approaches to oseltamivir synthesis, focusing on the influential Roche industrial

synthesis, an azide-free alternative, and the innovative Diels-Alder approach pioneered by E.J.

Corey.

Comparative Data of Selected Oseltamivir Synthetic
Routes
The following table summarizes key quantitative data for the selected synthetic routes to

oseltamivir.
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Metric
Roche Industrial
Route

Azide-Free Route
(Karpf/Trussardi
Modification)

Corey's Diels-Alder
Route

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid
Butadiene and 2,2,2-

trifluoroethyl acrylate

Number of Steps ~12 steps ~10 steps ~12 steps

Overall Yield 17-22%[1]

Not explicitly stated,

but avoids hazardous

azide intermediates

~30%

Key Reactions
Azide displacement,

Epoxidation

Epoxide opening with

allyl amine, Reductive

amination

Asymmetric Diels-

Alder,

Iodolactamization,

Aziridination

Purity
High purity (99.7%)

achievable[1]

High purity expected

for pharmaceutical

applications

High purity achievable

Safety Concerns

Use of potentially

explosive azide

reagents and

intermediates.[1][2]

Avoids the use of

hazardous azides.[1]

Involves standard

laboratory reagents

with manageable risks

Scalability

Proven for large-scale

industrial production.

[2]

Designed for

improved safety in

large-scale synthesis

Demonstrated on a

gram scale

Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below.

Roche Industrial Synthesis (Azide-Dependent)
The industrial synthesis of oseltamivir by Roche starts from naturally sourced (-)-shikimic acid

and critically involves the use of azide chemistry.[1][3]
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Key Step: Azide-mediated Epoxide Opening and Subsequent Transformations

Epoxidation of Shikimic Acid Derivative: A protected derivative of ethyl shikimate is treated

with a suitable oxidizing agent to form a key epoxide intermediate.

Regioselective Epoxide Opening with Azide: The epoxide is opened by an azide nucleophile

(e.g., sodium azide) to introduce the first nitrogen functionality at the C5 position. This

reaction is typically carried out in a polar aprotic solvent.

Formation of Aziridine: The resulting amino alcohol is converted to an aziridine through

mesylation and subsequent intramolecular cyclization.

Second Azide Opening of Aziridine: The aziridine is then opened with another azide

nucleophile to install the second nitrogen functionality at the C4 position.

Reduction and Acetylation: The azide groups are reduced to amines (e.g., via Staudinger

reaction or catalytic hydrogenation), followed by selective N-acetylation to yield oseltamivir.

Azide-Free Synthesis (Karpf/Trussardi Modification)
To mitigate the safety risks associated with azides, an azide-free route was developed, also

starting from a shikimic acid-derived epoxide.[1]

Key Step: Epoxide Opening with Allyl Amine

Epoxide Formation: Similar to the Roche process, a protected ethyl shikimate is converted to

the corresponding epoxide.

Lewis Acid-Catalyzed Epoxide Opening: The epoxide is treated with allyl amine in the

presence of a Lewis acid, such as magnesium bromide diethyl etherate.[1] This reaction

regioselectively opens the epoxide to form a 1,2-amino alcohol.

Reductive Deallylation: The allyl group is removed via reduction on a palladium catalyst,

promoted by ethanolamine, to yield the free 1,2-amino alcohol.[1]

Final Steps: The synthesis is completed through a series of steps including protection,

introduction of the 3-pentyloxy side chain, and acetylation.
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Corey's Diels-Alder Route
This innovative approach avoids the use of shikimic acid altogether, constructing the

cyclohexene core via an asymmetric Diels-Alder reaction.[1][4]

Key Steps: Cyclohexene Ring Construction and Functionalization

Asymmetric Diels-Alder Reaction: Butadiene reacts with the ester of acrylic acid and 2,2,2-

trifluoroethanol in the presence of a CBS catalyst to form the cyclohexene ring with high

enantioselectivity.[1][4]

Iodolactamization: The resulting ester is converted to an amide, which then undergoes

iodolactamization with iodine and a promoter like trimethylsilyl triflate to form a bicyclic

lactam.[1][4]

Alkene Formation: The iodine substituent is removed via an elimination reaction with DBU to

introduce a double bond.

Aziridination and Ring Opening: The newly formed double bond is functionalized via

bromination and subsequent intramolecular displacement to form an aziridine. This aziridine

is then opened with 3-pentanol to introduce the characteristic ether side chain and the

second amino group.[1]

Deprotection and Final Product Formation: Removal of the BOC protecting group with

phosphoric acid yields oseltamivir phosphate.[1]

Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic

route.
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Caption: Roche Industrial Synthesis Workflow.

(-)-Shikimic Acid Protected Ethyl
Shikimate

Protection Epoxide
Intermediate

Epoxidation 1,2-Amino Alcohol

Allyl Amine
Opening & Deallylation Functionalized

Intermediate

Side Chain
Introduction OseltamivirAcetylation

Click to download full resolution via product page

Caption: Azide-Free Synthesis Workflow.
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Caption: Corey's Diels-Alder Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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